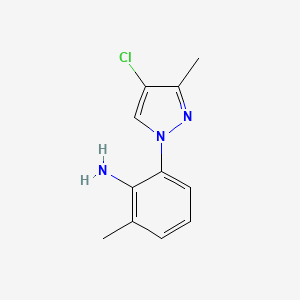
2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline
Cat. No. B8614278
M. Wt: 221.68 g/mol
InChI Key: LRFJYBPEZRGWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08735384B2
Procedure details


2-Bromo-6-methylaniline (1.080 mL, 8.58 mmol), 4-chloro-3-methyl-1H-pyrazole (1.0 g, 8.58 mmol), potassium carbonate (2.49 g, 18.02 mmol), and copper(I) iodide (0.082 g, 0.429 mmol) were added to a RBF which was evacuated and flushed with N2 3×. Toluene (9 mL) (degassed by bubbling N2 through solution for 10 minutes) and N1,N2-dimethylethane-1,2-diamine (0.185 mL, 1.716 mmol) were added and the mixture was heated in an oil bath at 110° C. After 18 h, the reaction was allowed to cool, diluted with EtOAc, and 10:1 saturated ammonium chloride/ammonium hydroxide. The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were washed with water, saturated sodium chloride, and dried over sodium sulfate. The solution was filtered and concentrated in vacuo to give the crude material. The crude material was purified by silica gel column chromatography eluting with 1:2 EtOAc in hexanes to provide 2-(4-chloro-3-methyl-1H-pyrazol-1-yl)-6-methylaniline.



Name
copper(I) iodide
Quantity
0.082 g
Type
catalyst
Reaction Step One


Name
ammonium chloride ammonium hydroxide
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].[Cl:10][C:11]1[C:12]([CH3:16])=[N:13][NH:14][CH:15]=1.C(=O)([O-])[O-].[K+].[K+].CNCCNC>CCOC(C)=O.[Cl-].[NH4+].[OH-].[NH4+].[Cu]I.C1(C)C=CC=CC=1>[Cl:10][C:11]1[C:12]([CH3:16])=[N:13][N:14]([C:2]2[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=2[NH2:4])[CH:15]=1 |f:2.3.4,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.08 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(N)C(=CC=C1)C
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NNC1)C
|
|
Name
|
|
|
Quantity
|
2.49 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
0.082 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
|
Name
|
ammonium chloride ammonium hydroxide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[NH4+].[OH-].[NH4+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.185 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNCCNC
|
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
110 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evacuated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
flushed with N2 3×
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with water, saturated sodium chloride
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solution was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the crude material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude material was purified by silica gel column chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 1:2 EtOAc in hexanes
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NN(C1)C1=C(N)C(=CC=C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
